(S)-2-Amino-2-cyclohexylethanol Hydrochloride
Overview
Description
(S)-2-Amino-2-cyclohexylethanol Hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-cyclohexylethanol Hydrochloride typically involves the reduction of the corresponding ketone, followed by the introduction of the amino group. One common method is the catalytic hydrogenation of 2-cyclohexyl-2-oxazoline, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. These can include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The process may also involve the use of protecting groups to prevent unwanted side reactions and enhance the selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-cyclohexylethanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexyl derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
(S)-2-Amino-2-cyclohexylethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound finds applications in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-cyclohexylethanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, making it a valuable tool in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-cyclohexylethanol Hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-Amino-2-methylpropanol Hydrochloride: A structurally similar compound with different substituents on the cyclohexane ring.
2-Amino-2-phenylethanol Hydrochloride: Another related compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
(S)-2-Amino-2-cyclohexylethanol Hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
IUPAC Name |
(2S)-2-amino-2-cyclohexylethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h7-8,10H,1-6,9H2;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENLKJMHKAXHJP-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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